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Compound of Interest

Compound Name: trans-BAY-850

Cat. No.: B605958

This guide provides a detailed comparison of the cross-reactivity profile of trans-BAY-850
against other bromodomains. trans-BAY-850 is a potent and highly selective chemical probe
for the ATAD2 (ATPase Family, AAA Domain Containing 2) bromodomain, an epigenetic
regulator implicated in various cancers.[1][2][3] Its exceptional selectivity makes it an invaluable
tool for studying the specific biological functions of ATAD2.[3]

Cross-Reactivity Data of trans-BAY-850

trans-BAY-850 demonstrates remarkable and "exquisite" selectivity for the ATAD2
bromodomain.[1] Extensive screening has shown no significant binding or inhibitory activity
against a wide panel of other bromodomains even at high concentrations.[1][3] This clean
profile is critical for ensuring that observed biological effects are directly attributable to the
inhibition of ATAD2.

Table 1: Selectivity Profile of trans-BAY-850
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Target -
) Assay Type Potency / Binding Notes

Bromodomain
20 nM (tetra-

ATAD2 TR-FRET (ICs0) acetylated H4
peptide)[1][3]

Potent inhibition of
the primary target.

166 nM (mono-

TR-FRET (ICs0) acetylated H4 peptide)
[3]

Confirmed high-affinity

BROMOscan (K9) 115 - 120 nM[1][3] o
binding.
Biophysical

MST (K9) 84.9 nM[1] confirmation of direct
binding.
Demonstrates

Other Bromodomains BROMOscan No hits at 10 puM[1] exceptionally high

selectivity.

No significant thermal Confirms lack of
Bromodomain Family Thermal Shift Assay stabilization at 10 interaction with other
UM[3] family members.

| Kinase Panel (354) | Kinase Inhibition Assay | No inhibitory activity[3] | No off-target effects on
a broad panel of kinases. |

Comparative Selectivity with Other Bromodomain
Inhibitors

To highlight the unique profile of trans-BAY-850, the table below compares its selectivity to
other known bromodomain inhibitors. Many inhibitors, particularly those targeting the widely
studied BET (Bromodomain and Extra-Terminal domain) family, often exhibit cross-reactivity
within their subfamily or with bromodomains from other families like CREBBP.[4]

Table 2: Comparative Selectivity of Bromodomain Inhibitors
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Inhibitor Primary Target(s) Selectivity Profile

Highly Selective: No off-
targets identified in a
broad bromodomain panel
at 10 uM.[1][3] Isoform-
selective for ATAD2 over
ATAD2B.[5][6]

trans-BAY-850 ATAD2

Pan-BET Inhibitor: Binds

) potently to both BD1 and BD2
BET Family (BRD2, BRD3, ) )
JQ1 domains of BET proteins,
BRD4) ) o o
showing broad activity within

the family.[7]

Family Selective: Potent
inhibitor of CREBBP (K¢ =21
nM) but shows only ~40-fold
selectivity over BRD4-BD1.[4]

SGC-CBP30 CREBBP/EP300

| PFI-4 | BRPF1B | Subfamily Selective: Binds to BRPF1B with a K9 of 13 nM, but selectivity
data against a full panel is not widely published.[4] |

Experimental Workflow for Selectivity Profiling

The determination of a bromodomain inhibitor's selectivity profile typically follows a tiered
approach, starting with primary screening and followed by comprehensive profiling and cellular
validation.
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In Vitro / Biochemical Screening

Primary Assay (e.g., TR-FRET)
Determine potency (IC50) against
the primary target (e.g., ATAD2).

Potent Hit

Broad Profiling (e.g., BROMOscan)
Screen against a large panel
of bromodomains (>30) at a high
concentration (e.g., 10 uM).

Selective Hit

Biophysical Confirmation (e.g., TSA)
Confirm direct binding and rule out
assay artifacts.

Validated Selective Inhibitor

Cellular Validation

Cellular Target Engagement (e.g., FRAP)
Confirm inhibitor binds to the target
in a cellular context.

:

Phenotypic Assays
(e.g., Proliferation, Gene Expression)
Measure on-target functional effects.

Click to download full resolution via product page

Caption: Workflow for assessing bromodomain inhibitor specificity.

Experimental Protocols
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The selectivity and potency of trans-BAY-850 were established using several robust, industry-
standard experimental methods.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET)

TR-FRET is a high-throughput assay used to measure the binding affinity of an inhibitor to a
bromodomain by detecting the disruption of a protein-ligand interaction.[8]

¢ Principle: The assay measures the proximity between a terbium-labeled donor (e.g., an
antibody bound to a GST-tagged bromodomain) and a fluorescently labeled acceptor (e.g., a
biotinylated histone peptide bound to dye-labeled streptavidin). When the bromodomain
binds the histone peptide, the donor and acceptor are brought close together, allowing
energy transfer. An inhibitor like trans-BAY-850 competes with the histone peptide for
binding to the bromodomain, disrupting this interaction and causing a decrease in the FRET
signal.[8]

o Methodology:

o Reagent Preparation: All components, including the GST-tagged ATAD?Z2 protein,
biotinylated acetylated histone H4 peptide, Tb-labeled anti-GST antibody, and a suitable
dye-labeled streptavidin, are diluted in TR-FRET assay buffer.[3]

o Inhibitor Dispensing: Serial dilutions of trans-BAY-850 are dispensed into a 384-well
microplate. Wells with no inhibitor serve as positive controls.[8]

o Incubation: The Th-donor/ATADZ2 protein complex is added to the wells and incubated for a
set period (e.g., 30 minutes) to allow the inhibitor to bind to the bromodomain.[8]

o Ligand Addition: The dye-acceptor/histone ligand complex is added to the wells.

o Measurement: After a final incubation period, the FRET signal is measured on a plate
reader. The resulting data is used to generate a dose-response curve and calculate the
ICso value.

BROMOscan™ Bromodomain Profiling
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BROMOscan is a proprietary, competition-based binding assay used to determine the
selectivity of inhibitors against a large panel of bromodomains.

e Principle: The test compound (trans-BAY-850) is tested for its ability to compete with an
immobilized, active-site directed ligand for binding to the bromodomain of interest. The
amount of bromodomain protein captured by the solid support is measured via quantitative
PCR of its associated DNA tag. A lower amount of captured protein indicates stronger
competition from the test compound.

» Methodology: trans-BAY-850 was tested at a concentration of 10 uM against a
comprehensive panel of human bromodomains. The results are typically reported as "% of
control,” where a lower percentage indicates a stronger interaction. For trans-BAY-850, no
significant interaction ("hit") was observed with any non-ATAD2 bromodomain.[1]

Thermal Shift Assay (TSA)

TSAis a biophysical method used to assess direct binding of a compound to a target protein by
measuring changes in the protein's thermal stability.

o Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the
protein is heated, it unfolds (melts), exposing its hydrophobic core and causing an increase
in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting
temperature (Tm).

e Methodology:

o ATAD2Z protein (or other bromodomain proteins) is mixed with a fluorescent dye in a multi-
well PCR plate.

o trans-BAY-850 (at 10 uM) or a vehicle control is added to the wells.[3]

o The plate is heated in a real-time PCR instrument, and fluorescence is monitored as a
function of temperature.

o The change in melting temperature (ATm) between the inhibitor-treated and control
samples is calculated. A significant positive ATm indicates stabilizing binding. For trans-
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BAY-850, a ATm was observed for ATAD2 but not for other bromodomains tested,
confirming its high selectivity.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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